1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4
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Overview
Description
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 is a deuterium-labeled analog of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise quantitation and tracking in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 involves the incorporation of deuterium atoms into the parent compound, 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine. The process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in the parent compound are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuterium exchange reactions.
Scale-Up Purification: Industrial-scale chromatographic techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and metabolism of lipids.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and formulations
Mechanism of Action
The mechanism of action of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 involves its incorporation into biological systems where it mimics the behavior of its non-deuterated counterpart. The deuterium atoms provide a stable isotope label that allows for precise tracking and quantitation. The molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine: The non-deuterated parent compound.
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d3: A similar deuterium-labeled compound with three deuterium atoms.
Uniqueness
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 is unique due to its four deuterium atoms, which provide enhanced stability and precision in tracking compared to compounds with fewer deuterium atoms. This makes it particularly valuable in studies requiring high accuracy and sensitivity .
Properties
Molecular Formula |
C26H54NO7P |
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Molecular Weight |
527.7 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1/i13D2,14D2 |
InChI Key |
HVAUUPRFYPCOCA-VGOTWLLUSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
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